Cas no 950243-83-1 (N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide)

N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a structurally specialized triazole-based compound featuring a carboxamide linkage and an acetylphenyl moiety. Its unique molecular architecture, combining a 1,2,3-triazole core with an aromatic acetyl group, makes it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both amino and carboxamide functional groups enhances its potential for hydrogen bonding and molecular interactions, which is advantageous in the design of bioactive molecules. This compound exhibits notable stability under standard conditions and demonstrates compatibility with further functionalization, allowing for diverse synthetic modifications. Its well-defined structure and purity make it suitable for research applications, particularly in the development of enzyme inhibitors or receptor-targeted agents. The compound's balanced lipophilicity and polarity contribute to its favorable physicochemical properties for pharmaceutical studies.
N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide structure
950243-83-1 structure
Product Name:N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS No:950243-83-1
MF:C17H15N5O2
MW:321.333302736282
CID:5430532
Update Time:2025-11-01

N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetylphenyl)-5-amino-1-phenyltriazole-4-carboxamide
    • N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C17H15N5O2/c1-11(23)12-7-9-13(10-8-12)19-17(24)15-16(18)22(21-20-15)14-5-3-2-4-6-14/h2-10H,18H2,1H3,(H,19,24)
    • InChI Key: CUJQJPNRNDFIKT-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C(N)=C(C(NC2=CC=C(C(C)=O)C=C2)=O)N=N1

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Additional information on N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Comprehensive Overview of N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 950243-83-1)

N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, with the CAS number 950243-83-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the 1,2,3-triazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in drug discovery. The presence of both acetylphenyl and carboxamide functional groups in its structure enhances its potential as a building block for novel therapeutic agents.

In recent years, the scientific community has shown growing interest in 1,2,3-triazole derivatives due to their remarkable pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide makes it a promising candidate for further exploration in these areas. Researchers are particularly intrigued by its potential role in targeting specific enzymes or receptors involved in disease pathways.

The synthesis of CAS 950243-83-1 typically involves multi-step organic reactions, including click chemistry approaches, which are widely used to construct 1,2,3-triazole cores efficiently. This compound's molecular weight and solubility profile make it suitable for various experimental conditions, facilitating its use in high-throughput screening assays. Its carboxamide moiety also provides opportunities for further derivatization, allowing medicinal chemists to optimize its properties for specific applications.

From a drug discovery perspective, N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide represents an interesting scaffold for the development of new small molecule inhibitors. The compound's ability to interact with biological targets through hydrogen bonding and π-π stacking interactions makes it particularly valuable in structure-based drug design. Recent publications have highlighted similar triazole-containing compounds as potential treatments for various conditions, driving increased interest in this specific molecule.

In the context of current research trends, this compound aligns with the growing focus on targeted therapies and precision medicine. The 5-amino-1-phenyl-1H-1,2,3-triazole core structure has shown promise in modulating protein-protein interactions, which are increasingly recognized as important therapeutic targets. Additionally, the 4-acetylphenyl substituent may contribute to improved pharmacokinetic properties, such as enhanced membrane permeability and metabolic stability.

Analytical characterization of CAS 950243-83-1 typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods ensure the compound's purity and structural integrity, which are critical for reliable research outcomes. The availability of detailed spectral data for this compound facilitates its identification and quality control in laboratory settings.

The potential applications of N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide extend beyond pharmaceutical research. Its unique structural features make it interesting for materials science applications, particularly in the development of functional materials with specific electronic or optical properties. The compound's aromatic systems and hydrogen-bonding capabilities could contribute to the design of novel molecular sensors or supramolecular assemblies.

As research into heterocyclic compounds continues to expand, CAS 950243-83-1 stands out as a valuable tool for investigating structure-activity relationships. Its modular design allows for systematic modifications that can help elucidate the structural requirements for specific biological activities. This approach is particularly relevant in the current era of computational drug design, where such compounds serve as important validation points for molecular modeling studies.

From a commercial perspective, the availability of N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide from specialty chemical suppliers has facilitated its adoption in research laboratories worldwide. The compound's stability under standard storage conditions and its well-documented characterization data make it a reliable reagent for various experimental protocols. Researchers appreciate having access to such well-defined chemical tools to advance their investigations.

Looking forward, the scientific community anticipates continued exploration of 1,2,3-triazole-4-carboxamide derivatives like this compound. Their versatility and demonstrated biological relevance position them as important contributors to the next generation of therapeutic agents and functional materials. As synthetic methodologies advance and biological screening technologies become more sophisticated, compounds such as N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide will likely play increasingly significant roles in scientific innovation.

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